molecular formula C6H7NO2S2 B14599567 2-Aminobenzene-1-sulfonothioic O-acid CAS No. 61146-70-1

2-Aminobenzene-1-sulfonothioic O-acid

Cat. No.: B14599567
CAS No.: 61146-70-1
M. Wt: 189.3 g/mol
InChI Key: XMEYYWNEDBGCHL-UHFFFAOYSA-N
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Description

2-Aminobenzene-1-sulfonothioic O-acid is a sulfonothioic acid derivative characterized by an ortho-substituted amino group (-NH₂) on the benzene ring and a sulfonothioic acid (-S(O)OH) functional group. Based on analogous data, its predicted molecular formula is C₆H₇NO₂S₂, with a molecular weight of approximately 189.26 g/mol. Key predicted properties include:

  • Density: ~1.298 g/cm³
  • Boiling Point: ~300°C (decomposition likely at higher temperatures)
  • Acidity (pKa): ~1.65 .

The sulfonothioic acid group (-S(O)OH) distinguishes it from conventional sulfonic acids (-SO₃H), as the substitution of oxygen with sulfur in the sulfonyl group alters electronic and steric properties, influencing reactivity and solubility.

Properties

CAS No.

61146-70-1

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-hydroxysulfonothioylaniline

InChI

InChI=1S/C6H7NO2S2/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10)

InChI Key

XMEYYWNEDBGCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzene-1-sulfonothioic O-acid typically involves the sulfonation of aniline. Aniline is treated with sulfuric acid to introduce the sulfonic acid group, resulting in the formation of this compound . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the sulfonation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of aniline to a reactor containing sulfuric acid under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

2-Aminobenzene-1-sulfonothioic O-acid has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 2-aminobenzene-1-sulfonothioic O-acid with key analogs:

Compound Name Molecular Formula Functional Groups CAS RN Key Properties (Predicted/Reported)
This compound C₆H₇NO₂S₂ -NH₂ (ortho), -S(O)OH Not Provided pKa ~1.65; Density ~1.298 g/cm³
o-Aminobenzenesulfonic acid C₆H₇NO₃S -NH₂ (ortho), -SO₃H 88-21-1 mp >300°C; Molecular weight 173.19
4-Methylbenzenesulfonothioic O-acid C₇H₈O₂S₂ -CH₃ (para), -S(O)OH 45936-43-4 Boiling point ~300.3°C; pKa ~1.65
Methylphosphonothioic O,O-acid CH₅O₂PS -P(O)(SH)(OCH₃)₂ 5994-73-0 Schedule 2B04; HS code 2930.90
Key Observations:
  • Sulfonic vs. Sulfonothioic Groups: The replacement of a sulfonic acid (-SO₃H) group in o-aminobenzenesulfonic acid with a sulfonothioic (-S(O)OH) group reduces acidity (pKa ~1.65 vs. sulfonic acids, which typically have pKa < 1) due to sulfur’s lower electronegativity .
  • Phosphonothioic Analogs: Methylphosphonothioic O,O-acid (CAS 5994-73-0) shares the thioic acid (-S(O)OH) motif but differs in backbone structure (phosphorus vs. benzene), leading to distinct applications in agrochemicals or nerve agents .

Physicochemical Properties

Thermal Stability:
  • This compound: Likely decomposes above 300°C, similar to 4-methylbenzenesulfonothioic O-acid .
  • o-Aminobenzenesulfonic acid: Stable up to >300°C (melting point) but may decompose upon further heating .
Solubility and Reactivity:
  • Sulfonothioic acids generally exhibit lower water solubility than sulfonic acids due to reduced polarity. However, the ortho-amino group may enhance solubility in polar aprotic solvents via intermolecular hydrogen bonding.
  • The thioic group (-S(O)OH) is more nucleophilic than -SO₃H, making sulfonothioic acids prone to reactions with electrophiles (e.g., alkylation or acylation) .

Research Findings and Gaps

  • Acidity Measurements: Experimental validation of the predicted pKa (~1.65) for this compound is needed to confirm computational models .
  • Thermal Decomposition : Further studies on its stability under industrial conditions (e.g., high-temperature reactions) are critical for application scaling.
  • Comparative Reactivity: Limited data exist on the reactivity of sulfonothioic acids versus phosphonothioic acids, warranting cross-disciplinary studies .

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